Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[(4-fluoro-2-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-15-13-17(21)7-8-19(15)28(25,26)22-14-16-9-11-23(12-10-16)20(24)27-18-5-3-2-4-6-18/h2-8,13,16,22H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTUKPKUEATNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine structure. One common synthetic route includes the following steps:
Formation of Piperidine Core: : Piperidine can be synthesized through the hydrogenation of pyridine.
Introduction of the Fluoro-2-Methylphenylsulfonamido Group: : This involves the reaction of piperidine with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Amines, alcohols, and suitable solvents like dichloromethane.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine derivative with potential applications in pharmacology, especially in the development of drugs targeting various diseases. Structural analogs of this compound have been explored for their biological properties, including antidiabetic and anticancer activities. It is an aryl sulfonamide derivative and is known for potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Potential Applications
- Drug Development The compound is relevant in drug development and medicinal chemistry.
- Enzyme Inhibition and Receptor Modulation Aryl sulfonamide derivatives are known for their potential therapeutic effects, including enzyme inhibition and receptor modulation. Studies have shown that related compounds exhibit significant biological activity against targets such as carbonic anhydrases and other metabolic enzymes.
- 治疗神经系统疾病 Certain piperidine derivatives are known for treating central nervous system disorders such as nervous bulimia, obsessive-compulsive disorders, alcohol addiction, anxiety, panic, pain, pre-menstrual syndrome, social phobia, migraine prophylaxis, and particularly, depression .
Mechanism of Action
The mechanism by which Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations in Piperidine Carboxylates
The target compound belongs to a broader class of piperidine carboxylates modified with aromatic and sulfonamide groups. Key structural analogs include:
Key Observations :
- Sulfonamide vs. Carbamate/Carbamoyl : The sulfonamido group in the target compound may enhance hydrogen bonding and electrostatic interactions compared to carbamoyl or ester-linked analogs .
- Aromatic Substituents : The 4-fluoro-2-methylphenyl group offers steric and electronic modulation distinct from benzodioxolyl (electron-rich) or dichlorophenyl (electron-deficient) groups .
Comparison with Analogs :
- Yield : Analogs like tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate derivatives show yields ranging from 71% to 94% , suggesting the target compound’s synthesis may require optimization for sulfonamidation steps.
- Purification : Flash chromatography with gradients of EtOAc/hexanes is common (e.g., ), but sulfonamide-containing compounds may require alternative solvents due to polarity .
Physicochemical Properties
- Molecular Weight : Estimated at ~450–460 g/mol (based on ’s analog at 449.48 g/mol).
- Lipophilicity: The 4-fluoro-2-methylphenylsulfonamido group increases lipophilicity compared to hydrophilic sulfamoylamino analogs (e.g., Compound 1 in ).
- Solubility : Sulfonamides generally exhibit moderate aqueous solubility, but the phenyl carbamate may reduce it compared to tert-butyl esters ().
Biological Activity
Phenyl 4-((4-fluoro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound classified as a piperidine derivative, notable for its diverse biological activities. This article delves into its synthesis, characterization, and biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 406.5 g/mol. The compound features a piperidine ring substituted with a phenyl group that contains both a fluoro and a methyl group, linked through a sulfonamide moiety. This structure is significant as it suggests potential applications in pharmacology, particularly in drug development targeting various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C20H23FN2O4S |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1234890-14-2 |
Synthesis
The synthesis of this compound typically involves several key steps that require careful control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like column chromatography are commonly employed for purification purposes.
This compound exhibits significant biological activity against various targets, including carbonic anhydrases and other metabolic enzymes. Compounds within this class are known for their potential therapeutic effects, including enzyme inhibition and receptor modulation .
Pharmacological Applications
Research indicates that this compound may have applications in:
- Antidiabetic Activity : Structural analogs have shown promise in managing blood glucose levels.
- Anticancer Activity : Some studies highlight the compound’s potential to inhibit cancer cell growth while sparing healthy cells .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on NK(1) Receptor Antagonists : A related series of piperazine derivatives demonstrated potent NK(1) receptor antagonism, which may inform the pharmacological profile of this compound .
- Cancer Cell Growth Inhibition : Research involving thalidomide derivatives indicated that certain compounds could inhibit tumor cell growth without affecting non-tumorigenic cells at specific concentrations, suggesting a selective action that may also apply to this compound .
- Metabolic Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes involved in metabolic pathways, providing insights into their potential therapeutic uses .
Q & A
Q. Critical Factors :
- Temperature control during sulfonamide coupling minimizes side reactions (e.g., hydrolysis).
- Solvent polarity (e.g., DCM vs. THF) affects reaction kinetics and intermediate stability .
- Yields range from 60–85%, depending on the purity of intermediates and stoichiometric ratios .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- HPLC : Use a C18 column with a methanol/buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) to assess purity (>98% by area normalization) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms sulfonamide NH (~10.2 ppm) and piperidine backbone signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 435.15) .
Q. Quality Control :
Advanced: How can researchers resolve discrepancies in biological activity data across different assay models?
Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in CYP inhibition assays) arise from:
- Assay Conditions : Differences in pH, temperature, or cofactor availability (e.g., NADPH for CYP450) .
- Cell Line Variability : Use orthogonal assays (e.g., recombinant enzyme vs. hepatocyte models) to confirm target engagement .
- Data Normalization : Apply statistical methods (e.g., Z-score standardization) to harmonize results from high-throughput screens .
Example : If GI absorption predictions conflict with in vivo data, validate using Caco-2 permeability assays and PAMPA .
Advanced: What strategies optimize the sulfonamide moiety for enhanced target binding while maintaining solubility?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Co-solvency : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to prevent precipitation .
- Prodrug Approaches : Esterify the carbamate group to enhance membrane permeability, with enzymatic cleavage in target tissues .
Basic: What safety protocols are critical during handling and storage?
Answer:
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
- Handling : Use nitrile gloves, fume hoods, and PPE. Avoid inhalation of fine powders .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How does piperidine ring conformation influence pharmacological activity?
Answer:
- Stereochemistry : The chair conformation of the piperidine ring affects binding to targets like σ receptors. Methyl substitution at C4 restricts ring flexibility, improving selectivity .
- Bioisosteric Replacement : Replace piperidine with morpholine to assess hydrogen-bonding interactions in docking studies .
- Crystallography : X-ray structures reveal axial vs. equatorial orientations of the sulfonamide group, correlating with potency in kinase inhibition assays .
Basic: What are the stability profiles under varying pH and temperature conditions?
Answer:
- Aqueous Stability : Hydrolyzes at pH <3 (carbamate cleavage) or pH >10 (sulfonamide degradation). Use buffered solutions (pH 6–8) for long-term storage .
- Thermal Stability : Decomposes above 150°C (TGA data). Store below 25°C to prevent dimerization .
- Light Sensitivity : Protect from UV exposure to avoid photolytic degradation of the fluorophenyl group .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to identify key residues (e.g., hydrophobic pockets for the methylsulfonyl group) .
- ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., <5% brain uptake due to high polar surface area [TPSA >80 Ų]) .
- Free-Energy Perturbation (FEP) : Optimize substituents on the phenyl ring to reduce CYP3A4 inhibition (ΔG < -5 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
